4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one
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Description
4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one, also known as MBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBP is a heterocyclic compound that contains a benzimidazole ring, a pyrrolidinone ring, and a methoxybenzyl group.
Scientific Research Applications
Molecular Stabilities and Anticancer Activity
Benzimidazole derivatives, including compounds structurally related to 4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one, have been studied for their tautomeric properties, conformations, and mechanisms behind their anticancer properties. These compounds have shown potential as epidermal growth factor receptor (EGFR) inhibitors, with one study detailing the molecular stabilities, conformational analyses, and molecular docking studies of such derivatives, highlighting their promise in cancer therapy (Karayel, 2021).
Antibacterial and Antitubercular Activities
Benzimidazole derivatives also exhibit significant antibacterial activities. Microwave synthesis of benzimidazole derivatives has demonstrated their potential in combating bacterial infections, further expanding the compound's applicability in the medical field (Liu Jianhong, 2006). Additionally, novel benzylated derivatives of the compound have been synthesized and evaluated for antitubercular activity, with some derivatives showing promising results against Mycobacterium tuberculosis, the causative agent of tuberculosis (Badiger & Khazi, 2013).
Anti-Alzheimer's Potential
Investigations into the therapeutic potential of N-benzylated derivatives of pyrrolidin-2-one/imidazolidin-2-one, structurally related to the subject compound, for Alzheimer's disease have been conducted. These studies aim at designing and synthesizing compounds based on the lead compound donepezil, indicating a potential avenue for Alzheimer's disease management (Gupta et al., 2020).
Chemical Synthesis and Modification Techniques
Research has also focused on 'green' methodologies for the efficient and selective benzoylation of nucleosides using benzoyl cyanide in an ionic liquid, showcasing an environmentally friendly approach to modifying compounds for potential pharmaceutical applications (Prasad et al., 2005).
properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-31-23-13-7-3-9-18(23)16-29-21-11-5-4-10-20(21)27-26(29)19-15-25(30)28(17-19)22-12-6-8-14-24(22)32-2/h3-14,19H,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJRSANPIJHPQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one |
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